
Octadeca-2,12,15-triynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-2,12,15-triynal is a unique organic compound characterized by its 18-carbon backbone with three triple bonds located at the 2nd, 12th, and 15th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-2,12,15-triynal typically involves the coupling of acetylenic compounds. One common method is the oxidative coupling of 6-heptynoic acid and 1-undecyne, which requires an excess of 1-undecyne to yield the desired product . The reaction is catalyzed by cuprous chloride in the presence of sulfur dioxide, which helps to dissolve the cuprous chloride and facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Octadeca-2,12,15-triynal can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can convert the triple bonds into double or single bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
Octadeca-2,12,15-triynal has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of triple bonds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which octadeca-2,12,15-triynal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triple bonds in the molecule can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Octadeca-9,12,15-trienoic acid: This compound has three double bonds instead of triple bonds.
Octadecatetraenoic acid: This compound has four double bonds.
Uniqueness
Octadeca-2,12,15-triynal is unique due to its triple bonds, which confer different chemical reactivity compared to compounds with double bonds. This makes it a valuable compound for studying the effects of triple bonds in various chemical and biological contexts .
Propiedades
Número CAS |
112537-34-5 |
|---|---|
Fórmula molecular |
C18H24O |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
octadeca-2,12,15-triynal |
InChI |
InChI=1S/C18H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h18H,2,5,8-15H2,1H3 |
Clave InChI |
LCAQEWXTMVRIPA-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCC#CCCCCCCCCC#CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)

![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
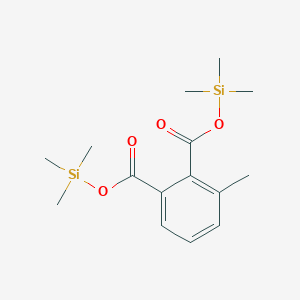
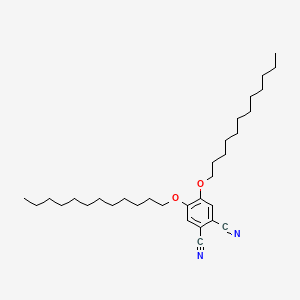
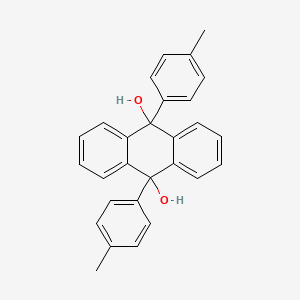
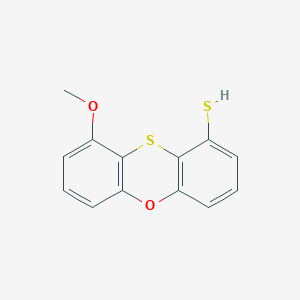

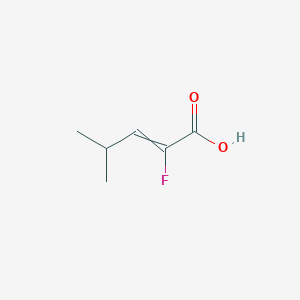

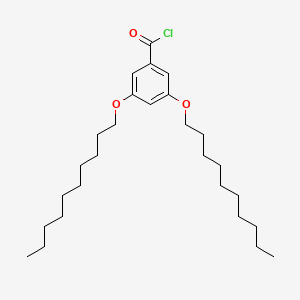
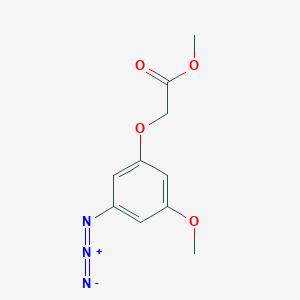
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)
